molecular formula C9H9BrOS B13186491 1-(4-Bromophenyl)-2-(methylsulfanyl)ethan-1-one

1-(4-Bromophenyl)-2-(methylsulfanyl)ethan-1-one

Cat. No.: B13186491
M. Wt: 245.14 g/mol
InChI Key: RNZMXZQNRRHIGR-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-(methylsulfanyl)ethan-1-one ( 23343-31-9) is an organic compound with the molecular formula C 9 H 9 BrOS and a molecular weight of 245.14 g/mol . This compound serves as a versatile synthetic intermediate and building block in organic chemistry research. Its structure, featuring a bromophenyl group and a methylsulfanyl (thioether) side chain, makes it a valuable precursor for the development of more complex molecules, including various β,β-disubstituted carbonyl compounds studied for their conformational and electronic properties . The presence of the bromine atom allows for further functionalization via metal-catalyzed cross-coupling reactions, while the thioether moiety can be utilized in coordination chemistry or oxidized to sulfoxide or sulfone derivatives to modulate electronic characteristics . Researchers employ this compound strictly as a laboratory reagent. It is intended For Research Use Only and is not classified as a medicine, pharmaceutical, or for any personal, human, or veterinary use.

Properties

IUPAC Name

1-(4-bromophenyl)-2-methylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrOS/c1-12-6-9(11)7-2-4-8(10)5-3-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZMXZQNRRHIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(4-bromophenyl)-2-(methylsulfanyl)ethan-1-one typically involves the introduction of the methylsulfanyl group at the alpha position of 4-bromoacetophenone or its derivatives. The key steps are:

  • Starting from 4-bromoacetophenone (1-(4-bromophenyl)ethanone), which is commercially available or can be synthesized by bromination of acetophenone derivatives.
  • Alpha-substitution with a methylsulfanyl group, usually via nucleophilic substitution or thiolation reactions.

Preparation of 4-Bromoacetophenone (Starting Material)

4-Bromoacetophenone is commonly prepared by bromination of acetophenone derivatives under controlled conditions. According to Organic Syntheses procedures, bromination is conducted using bromine in the presence of acid catalysts such as aluminum chloride in chloroform at low temperature (0°C), favoring alpha-bromination or aromatic bromination depending on conditions.

Typical procedure:

Step Reagents & Conditions Outcome
1 4-Methoxyacetophenone + Bromine, AlCl3, CHCl3, 0°C Formation of 4-bromoacetophenone via electrophilic aromatic substitution and alpha-bromination
2 Work-up: Quenching with water, washing, drying Pure 4-bromoacetophenone obtained with high yield (up to 95%)

Introduction of the Methylsulfanyl Group

The methylsulfanyl group (-SCH3) is introduced at the alpha position of the ketone by nucleophilic substitution of an alpha-halogenated intermediate or via direct thiolation.

Method A: Alpha-Bromination Followed by Thiolation

  • Alpha-bromination of 4-bromoacetophenone:
    The ketone is brominated at the alpha position using bromine in chloroform with acid catalysis (AlCl3 or HBr), yielding 2-bromo-1-(4-bromophenyl)ethan-1-one intermediate.

  • Nucleophilic substitution with methylthiolate:
    The alpha-bromo ketone is reacted with sodium methylthiolate (NaSCH3) or methylthiol under basic conditions to substitute the bromine with the methylsulfanyl group, producing 1-(4-bromophenyl)-2-(methylsulfanyl)ethan-1-one.

Step Reagents & Conditions Description Yield/Notes
1 4-Bromoacetophenone + Br2, AlCl3, CHCl3, 0°C Alpha-bromination to form 2-bromo ketone High yield, ~90-95%
2 2-Bromo ketone + NaSCH3 or CH3SH, base, solvent Nucleophilic substitution to methylsulfanyl Efficient conversion, mild conditions

Method B: Direct Thiolation

Alternatively, direct thiolation of 4-bromoacetophenone with methylthiol under catalyzed conditions may be employed, though this is less commonly reported due to selectivity challenges.

Alternative Synthetic Routes

  • Oxidation-Reduction Sequences: Some literature describes oxidation of methylthio derivatives to methylsulfonyl analogs and subsequent selective reduction back to methylsulfanyl compounds, but this is less direct and less efficient for the target compound.

  • Use of Tosylhydrazones: In advanced synthetic applications, 1-(4-bromophenyl)ethanone can be converted to N-tosylhydrazone derivatives, which then undergo sulfur insertion reactions to introduce sulfur-containing groups, including methylsulfanyl substituents.

Summary of Key Research Findings

Parameter Detail Source
Starting Material 4-Bromoacetophenone ,
Alpha-Bromination Conditions Bromine, AlCl3 catalyst, chloroform, 0°C ,
Alpha-Bromo Ketone Yield 90-95%
Thiolation Reagents Sodium methylthiolate or methylthiol
Reaction Conditions for Thiolation Mild, base-mediated substitution
Final Compound Purity >95% (confirmed by NMR, melting point)
Physical State White crystalline solid

Practical Considerations and Optimization

  • Temperature Control: Maintaining low temperature (0°C) during bromination is critical to avoid polybromination or side reactions.
  • Solvent Choice: Chloroform is the preferred solvent for bromination; polar aprotic solvents may be used in thiolation steps for better nucleophile solubility.
  • Purification: Washing with water and brine removes acidic and polar impurities; drying over magnesium sulfate and concentration under reduced pressure yields pure product.
  • Yield Optimization: Using slight excess of bromine and methylthiolate ensures complete conversion; reaction times typically range from 1 hour (bromination) to several hours (thiolation).

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-2-(methylsulfanyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Bromophenyl)-2-(methylsulfanyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-(methylsulfanyl)ethan-1-one involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methylsulfanyl group can form hydrogen bonds or undergo oxidation to modulate the activity of enzymes or receptors. These interactions can influence various biological pathways, leading to the observed effects .

Comparison with Similar Compounds

The following analysis compares 1-(4-Bromophenyl)-2-(methylsulfanyl)ethan-1-one with structurally related compounds, focusing on synthesis, substituent effects, and functional properties.

Structural Analogues and Substituent Effects
Compound Name Substituent at 2-Position Key Structural Features
1-(4-Bromophenyl)-2-(methylsulfanyl)ethan-1-one Methylsulfanyl (-SMe) Electrophilic bromine; moderate steric bulk
1-(4-Bromophenyl)-2-(cyclohex-2-en-1-yl)ethan-1-one Cyclohexene Aliphatic substituent; increased hydrophobicity
1-(4-Bromophenyl)-2-(thiazol-2-yl)ethan-1-one derivatives Thiazole ring Heteroaromatic; enhanced π-π stacking potential
1-(4-Bromophenyl)-2-(triazol-3-yl)sulfanyl derivatives Triazole-sulfanyl Nitrogen-rich; potential for hydrogen bonding
2-Bromo-1-(4-(methylsulfonyl)phenyl)ethan-1-one Methylsulfonyl (-SO₂Me) Electron-withdrawing; increased polarity

Key Observations :

  • Electronic Effects : The methylsulfanyl group in the target compound is less electron-withdrawing compared to sulfonyl (-SO₂Me) groups , which may favor nucleophilic reactions at the ketone.
  • Biological Relevance : Thiazole-containing analogues exhibit antiviral activity , while sulfonyl derivatives are often used as enzyme inhibitors due to their polarity .

Key Observations :

  • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is common for aryl-heteroaryl bonds, achieving high yields (~77%) .
  • Low yields (6%) in cyclohexene derivatives suggest challenges in steric control .
  • The target compound’s synthesis likely parallels methods for sulfanyl-acetophenones, such as alkylation of thiols with α-bromo ketones .

Key Observations :

  • Sulfanyl groups may enhance membrane permeability in drug candidates compared to polar sulfonyl groups .

Biological Activity

1-(4-Bromophenyl)-2-(methylsulfanyl)ethan-1-one is an organic compound notable for its unique structural features, which include a bromophenyl group and a methylsulfanyl group attached to an ethanone backbone. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The molecular formula is C10H11BrOS, with a molecular weight of 229.15 g/mol.

Biological Activity Overview

Research indicates that 1-(4-Bromophenyl)-2-(methylsulfanyl)ethan-1-one exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains, making it a candidate for further development as an antibacterial agent.
  • Anticancer Potential : Preliminary investigations suggest that it may inhibit the proliferation of certain cancer cell lines, although detailed studies are still needed to clarify its mechanism of action and efficacy.

The biological activity of 1-(4-Bromophenyl)-2-(methylsulfanyl)ethan-1-one is believed to stem from its ability to interact with specific molecular targets within biological systems. The bromophenyl group may facilitate π-π interactions with aromatic residues in proteins, while the methylsulfanyl group can form hydrogen bonds or undergo oxidation reactions. These interactions can modulate enzyme or receptor activities, influencing various biochemical pathways.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of 1-(4-Bromophenyl)-2-(methylsulfanyl)ethan-1-one against multiple bacterial strains. The results are summarized in Table 1 below:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus32 µg/mLEffective against Gram-positive bacteria
Escherichia coli64 µg/mLModerate activity
Pseudomonas aeruginosa128 µg/mLLimited effectiveness

These findings indicate that the compound has varying degrees of effectiveness against different bacterial strains, suggesting potential for development as an antibacterial agent.

Anticancer Activity

In another study, the compound was tested for its antiproliferative effects on human cancer cell lines, including HeLa (cervical cancer) and CEM (T-leukemia). The results are presented in Table 2:

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induces apoptosis via ROS production
CEM20Alters phosphorylation states of Cdc25c

The IC50 values indicate that the compound exhibits significant antiproliferative activity, particularly through mechanisms involving reactive oxygen species (ROS), which are known to induce apoptosis in cancer cells .

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